molecular formula C5H3F3N2 B1314109 3,5,6-Trifluoropyridin-2-amine CAS No. 3534-50-7

3,5,6-Trifluoropyridin-2-amine

Cat. No. B1314109
CAS RN: 3534-50-7
M. Wt: 148.09 g/mol
InChI Key: NKEJHBNYXQTAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trifluoropyridin-2-amine is a chemical compound that consists of a pyridine ring with three fluorine atoms and one amine group . It has a molecular weight of 148.09 g/mol . The IUPAC name for this compound is 3,5,6-trifluoro-2-pyridinylamine .


Molecular Structure Analysis

The molecular formula of 3,5,6-Trifluoropyridin-2-amine is C5H3F3N2 . The InChI code for this compound is 1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .


Physical And Chemical Properties Analysis

3,5,6-Trifluoropyridin-2-amine is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : Trifluoromethylpyridines (TFMP), including 3,5,6-Trifluoropyridin-2-amine, are used as a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives, including 3,5,6-Trifluoropyridin-2-amine, are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Processes

  • Field : Organic Chemistry
  • Application : 3,5,6-Trifluoropyridin-2-amine is used as a building block in organic synthesis . It can be used in the synthesis of various organic compounds .
  • Results or Outcomes : The use of 3,5,6-Trifluoropyridin-2-amine in synthesis processes can lead to the production of a wide range of organic compounds .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : 3,5,6-Trifluoropyridin-2-amine is used as a building block in organic synthesis . It can be used in the synthesis of various organic compounds .
  • Results or Outcomes : The use of 3,5,6-Trifluoropyridin-2-amine in synthesis processes can lead to the production of a wide range of organic compounds .

Safety And Hazards

The safety information available indicates that 3,5,6-Trifluoropyridin-2-amine may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3,5,6-trifluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEJHBNYXQTAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500777
Record name 3,5,6-Trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trifluoropyridin-2-amine

CAS RN

3534-50-7
Record name 3,5,6-Trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 40 ml of methanol were added 7.60 g of the crude 2-benzylamino-3,5,6-trifluoropyridine as described above together with 0.55 g of 10% palladium on carbon and 2 ml acetic acid, and the mixture was hydrogenated at 50° C. for one day. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. The precipitate was dispersed in n-hexane, and collected by filtration to obtain 3.85 g of the title compound as a colorless solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Charged in a hydrogenation reactor were 100 ml of methanol, 16.3 g of the compound obtained in Step 2 of Example 1 and 8.0 g of Raney nickel catalyst, and H2 gas was introduced therein, followed by allowing the reduction to proceed at room temperature for 12 hours. The reaction mixture was filtered through Cellite® to remove the catalyst. The filtrate was concentrated under a reduced pressure to obtain 13.7 g of the title compound as a solid (purity: 99.1%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trifluoropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3,5,6-Trifluoropyridin-2-amine
Reactant of Route 3
3,5,6-Trifluoropyridin-2-amine
Reactant of Route 4
3,5,6-Trifluoropyridin-2-amine
Reactant of Route 5
3,5,6-Trifluoropyridin-2-amine
Reactant of Route 6
3,5,6-Trifluoropyridin-2-amine

Citations

For This Compound
4
Citations
CA Hargreaves, G Sandford, R Slater, DS Yufit… - Tetrahedron, 2007 - Elsevier
Reactions between N,N′-dimethylethylene diamine and a range of 2,3,5,6-tetrafluoropyridine derivatives provided ready access to the corresponding tetrahydropyrido[2,3-b]pyrazine …
Number of citations: 40 www.sciencedirect.com
L Politanskaya, B Khasanov, A Potapov - Journal of Fluorine Chemistry, 2022 - Elsevier
An effective strategy for the synthesis of new polyfluoropyridine derivatives, which are valuable building blocks in the synthesis of potentially biologically active fluorine-containing …
Number of citations: 0 www.sciencedirect.com
F Zeinali - 2017 - repository.lboro.ac.uk
CERTIFICATE OF ORIGINALITY Page 1 i CERTIFICATE OF ORIGINALITY This is to certify that I am responsible for the work submitted in this thesis, that the original work is my own …
Number of citations: 4 repository.lboro.ac.uk
DL Lipilin, AE Frumkin, AY Tyurin, VV Levin, AD Dilman - Molecules, 2021 - mdpi.com
A reaction of aromatic halides bearing electron-withdrawing groups with tertiary amines in the presence of an iridium catalyst under blue light irradiation is described. Products of the …
Number of citations: 3 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.